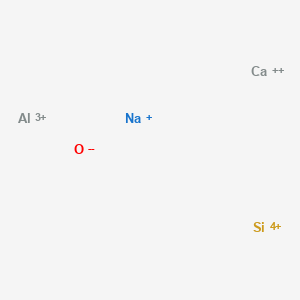
Cyanocobalamin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanocobalamin is a synthetic form of vitamin B12, a water-soluble vitamin that plays a crucial role in various metabolic processes in the human body. It is essential for DNA synthesis, red blood cell formation, and the proper functioning of the nervous system. This compound is commonly used to treat and prevent vitamin B12 deficiency, which can lead to conditions such as pernicious anemia and neurological disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanocobalamin is commercially prepared through bacterial fermentation. The fermentation process involves microorganisms that produce a mixture of methylcobalamin, hydroxocobalamin, and adenosylcobalamin. These compounds are then converted to this compound by adding potassium cyanide in the presence of sodium nitrite and heat .
Industrial Production Methods
Industrial production of this compound typically involves the use of strains of Propionibacterium freudenreichii and Pseudomonas denitrificans. These microorganisms are cultured in large fermentation tanks under controlled conditions to optimize the yield of vitamin B12. The fermentation broth is then subjected to purification processes to isolate and convert the cobalamins into this compound .
Chemical Reactions Analysis
Types of Reactions
Cyanocobalamin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into biologically active forms of vitamin B12, such as methylcobalamin and adenosylcobalamin .
Common Reagents and Conditions
Oxidation: this compound can be oxidized to form hydroxocobalamin using oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced to form methylcobalamin using reducing agents like sodium borohydride.
Substitution: The cyanide group in this compound can be substituted with other ligands, such as methyl or adenosyl groups, under specific conditions.
Major Products Formed
The major products formed from these reactions include methylcobalamin, adenosylcobalamin, and hydroxocobalamin. These forms of vitamin B12 are biologically active and play essential roles in various metabolic processes .
Scientific Research Applications
Cyanocobalamin has a wide range of scientific research applications in chemistry, biology, medicine, and industry:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for vitamin B12 analysis.
Biology: this compound is studied for its role in cellular metabolism and its effects on DNA synthesis and repair.
Medicine: It is used to treat vitamin B12 deficiency, pernicious anemia, and certain neurological disorders. .
Mechanism of Action
Cyanocobalamin exerts its effects by serving as a cofactor for two essential enzymes: methionine synthase and L-methylmalonyl-CoA mutase. Methionine synthase is involved in the synthesis of purines and pyrimidines, which are necessary for DNA synthesis. L-methylmalonyl-CoA mutase plays a role in the metabolism of fatty acids and amino acids. This compound is converted into its active forms, methylcobalamin and adenosylcobalamin, which then participate in these enzymatic reactions .
Comparison with Similar Compounds
Cyanocobalamin is one of several forms of vitamin B12, including methylcobalamin, adenosylcobalamin, and hydroxocobalamin. Here is a comparison highlighting its uniqueness:
Methylcobalamin: A naturally occurring form of vitamin B12 that is readily utilized by the body. .
Adenosylcobalamin: Another naturally occurring form that is essential for mitochondrial function and energy production.
Hydroxocobalamin: A form of vitamin B12 that is used in the treatment of cyanide poisoning.
This compound is unique in that it is a synthetic form of vitamin B12, making it more stable and cost-effective for use in supplements and fortified foods. it requires conversion to its active forms in the body, which may result in lower bioavailability compared to other forms .
Properties
CAS No. |
18195-32-9 |
|---|---|
Molecular Formula |
C63H88CoN14O14P |
Molecular Weight |
1354.4 g/mol |
IUPAC Name |
cobalt-58(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;cyanide |
InChI |
InChI=1S/C62H90N13O14P.CN.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;/q;-1;+3/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56?,57+,59-,60+,61+,62+;;/m1../s1/i;;1-1 |
InChI Key |
FDJOLVPMNUYSCM-CMCSPNAWSA-L |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[58Co+3] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[C-]#N.[Co+3] |
Synonyms |
Vitamin B12-58Co |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



